

# Application Notes and Protocols: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

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## Compound of Interest

Compound Name: 2-Chloro-N-methyl-N-phenylacetamide

Cat. No.: B1329478

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## Abstract

This document provides a detailed experimental protocol for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide**, a valuable intermediate in organic synthesis. The primary synthetic route described is the acylation of N-methylaniline with chloroacetyl chloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Included are step-by-step experimental procedures, a comprehensive table of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.

## Introduction

**2-Chloro-N-methyl-N-phenylacetamide** is a chloroacetamide derivative with applications as a building block in the synthesis of various biologically active compounds. The chloroacetamide moiety is a reactive functional group that can readily undergo nucleophilic substitution, making it a versatile precursor for further chemical modifications. The synthesis protocol outlined herein describes a common and efficient method for its preparation from commercially available starting materials.

## Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of chloroacetyl chloride with N-methylaniline.

*General Reaction Scheme for the Synthesis of **2-Chloro-N-methyl-N-phenylacetamide***

## Experimental Protocol

This protocol details the synthesis of **2-Chloro-N-methyl-N-phenylacetamide** from N-methylaniline and chloroacetyl chloride.

### 3.1. Materials and Reagents

- N-methylaniline ( $C_7H_9N$ )
- Chloroacetyl chloride ( $C_2H_2Cl_2O$ )
- Triethylamine ( $C_6H_{15}N$ ) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Tetrahydrofuran (THF), anhydrous
- Distilled water, ice-cold
- Ethanol (95%)
- Magnesium sulfate ( $MgSO_4$ ), anhydrous

### 3.2. Equipment

- Round-bottom flask (100 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice-salt bath
- Büchner funnel and flask
- Filter paper
- Beakers

- Rotary evaporator
- Melting point apparatus
- Standard laboratory glassware

### 3.3. Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-methylaniline (e.g., 6 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).
- **Addition of Base:** Add a suitable base, such as triethylamine or DBU (e.g., 1.2 mmol of DBU), to the solution.
- **Cooling:** Place the reaction flask in an ice-salt bath and stir the mixture mechanically for 15 minutes, allowing the temperature to equilibrate to 0-5°C.
- **Addition of Chloroacetyl Chloride:** Add chloroacetyl chloride (e.g., 6.1 mmol) dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 5°C during the addition.
- **Reaction:** After the addition is complete, continue to stir the reaction mixture at room temperature for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product will form.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water.
- **Drying:** Dry the crude product.
- **Recrystallization:** Purify the crude **2-Chloro-N-methyl-N-phenylacetamide** by recrystallization from 95% ethanol to obtain the final product as a crystalline solid.<sup>[1]</sup>

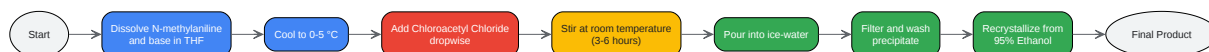
## Data Presentation

The following table summarizes the key quantitative data for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide**.

Parameter	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO	[2]
Molecular Weight	183.635 g/mol	[2][3]
Appearance	Crystalline solid	[1]
Melting Point	66-68 °C or 74-77 °C	[1][2]
Yield	25.80% (literature example)	[1]
IR (C=O stretch)	1670.41 cm <sup>-1</sup> (tertiary amide)	[1]
Mass Spectrum (m/z)	[M <sup>+</sup> ] 183 (100%)	[1]

## Visualization

The following diagram illustrates the experimental workflow for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide**.



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Caption: Experimental workflow for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide**.

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## References

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